REACTION_CXSMILES
|
N([O-])=O.[Na+].N[C:6]1[CH:7]=[C:8]([C:16]([O:18][CH3:19])=[O:17])[C:9]2[C:14]([CH:15]=1)=[CH:13][CH:12]=[CH:11][CH:10]=2.[BrH:20]>O.C(O)C>[Br:20][C:6]1[CH:7]=[C:8]([C:16]([O:18][CH3:19])=[O:17])[C:9]2[C:14]([CH:15]=1)=[CH:13][CH:12]=[CH:11][CH:10]=2 |f:0.1|
|
Name
|
|
Quantity
|
4.34 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
11.5 g
|
Type
|
reactant
|
Smiles
|
NC=1C=C(C2=CC=CC=C2C1)C(=O)OC
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
cuprous bromide
|
Quantity
|
8.21 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 0° C. for an additional 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while maintaining an internal reaction temperature below 10° C
|
Type
|
ADDITION
|
Details
|
After complete addition of the aqueous solution
|
Type
|
CUSTOM
|
Details
|
the resulting dark red reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
The cooled
|
Type
|
CUSTOM
|
Details
|
(0° C.) reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
heated to 95° C
|
Type
|
STIRRING
|
Details
|
After stirring for 30 min. the reaction mixture
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
was cooled to 0° C.
|
Type
|
CUSTOM
|
Details
|
carefully partitioned between ethyl ether (250 mL) and water (600 mL)
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with ethyl ether (2×300 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
Flash chromatography on a Biotage® purification apparatus (silica gel, 7% dichloromethane/hexanes)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |